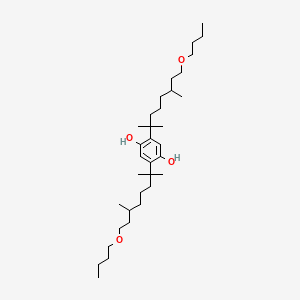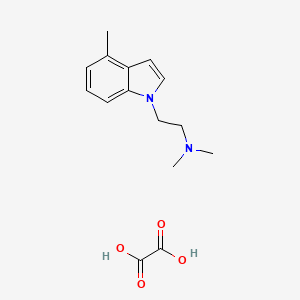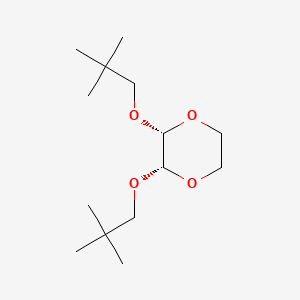
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane is an organic compound characterized by its unique dioxane ring structure with two 2,2-dimethylpropoxy groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane typically involves the reaction of a suitable dioxane precursor with 2,2-dimethylpropyl halides under basic conditions. The reaction may proceed via a nucleophilic substitution mechanism, where the halide is replaced by the dioxane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions could potentially convert the dioxane ring into more saturated structures.
Substitution: The 2,2-dimethylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions could introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism by which (2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane exerts its effects would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding or chemical modification.
類似化合物との比較
Similar Compounds
1,4-Dioxane: A simpler analog without the 2,2-dimethylpropoxy groups.
2,3-Dimethyl-1,4-dioxane: Another analog with different substituents on the dioxane ring.
Uniqueness
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane is unique due to its specific stereochemistry and the presence of bulky 2,2-dimethylpropoxy groups, which may confer distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
83466-15-3 |
|---|---|
分子式 |
C14H28O4 |
分子量 |
260.37 g/mol |
IUPAC名 |
(2S,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane |
InChI |
InChI=1S/C14H28O4/c1-13(2,3)9-17-11-12(16-8-7-15-11)18-10-14(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12+ |
InChIキー |
QWJADVCUBVWJHW-TXEJJXNPSA-N |
異性体SMILES |
CC(C)(C)CO[C@@H]1[C@@H](OCCO1)OCC(C)(C)C |
正規SMILES |
CC(C)(C)COC1C(OCCO1)OCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole](/img/structure/B14412881.png)
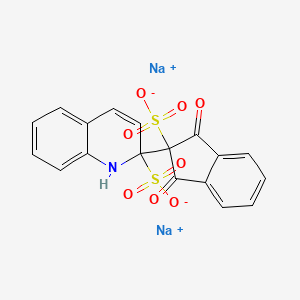

![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)

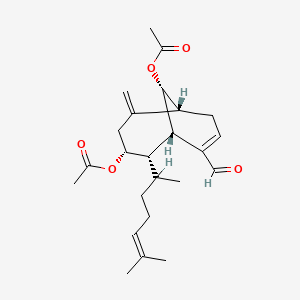
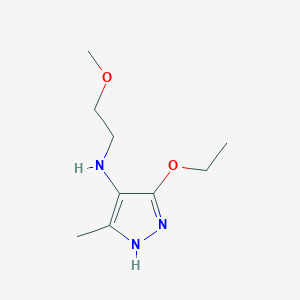
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
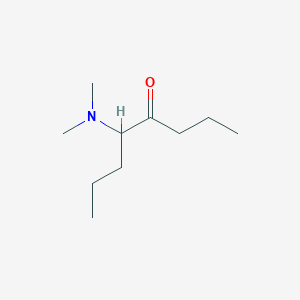
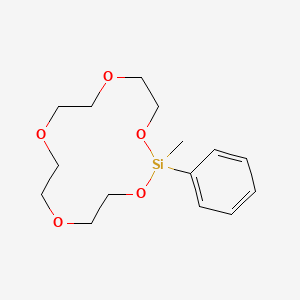
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
